molecular formula C28H38O13 B058138 (-)-Lyoniresinol 9'-O-glucoside CAS No. 143236-02-6

(-)-Lyoniresinol 9'-O-glucoside

Cat. No.: B058138
CAS No.: 143236-02-6
M. Wt: 582.6 g/mol
InChI Key: PQQRNPDHSJDAGV-UGJKOEBBSA-N
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Description

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Cordiera sessilis, Betula pendula, and other organisms with data available.

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : The compound's solubility was examined in ethanol-water mixtures, revealing that its solubility varies with temperature and ethanol mass fraction in the solvent. These findings are significant for understanding its behavior in different solvent systems (Gong et al., 2012).

  • Molecular Structure Analysis : The molecular structure of related tetrahydronaphthalenes was elucidated to understand their conformation and configurations. Such studies are crucial for the synthesis of structurally complex molecules (Kaiser et al., 2023).

Synthesis and Modification

  • Stereoselective Isomerisations : Research into stereoselective isomerisations of related compounds sheds light on the pathways and yields of various isomers. These insights are vital for optimizing synthesis routes for complex organic molecules (Giles et al., 1997).

  • Convenient Synthesis Methods : Studies have developed convenient synthesis methods for structurally similar compounds, demonstrating the feasibility of creating complex molecules through multi-step processes (Liu et al., 2008).

  • Directed Oxygenations : Research on directed benzylic oxygenations of tetrahydronaphthalenes provides insights into the positional preferences and directing influences of different substituents, which is crucial for targeted modifications of complex molecules (Ramdayal et al., 1999).

  • New Synthetic Routes : The development of new synthetic routes for enantioenriched tetrahydronaphthalene-derived diols showcases advancements in the field of organic synthesis, offering more efficient and selective methods for producing desired enantiomers (Cheng et al., 2018).

Biochemical Studies

  • Enantioselectivity in Conjugation : Studies on the enantioselective glutathione conjugation of epoxy tetrahydronaphthalene highlight the differences in reaction rates and affinities, which are key for understanding stereoselective biochemical processes (Watabe et al., 1985).

  • Chemoenzymatic Synthesis : The chemoenzymatic synthesis of amino tetralins, which are related to the compound , demonstrates the integration of chemical and enzymatic steps in the synthesis of bioactive molecules (Orsini et al., 2002).

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQRNPDHSJDAGV-UGJKOEBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Lyoniresinol 9'-O-glucoside
Reactant of Route 2
(-)-Lyoniresinol 9'-O-glucoside
Reactant of Route 3
(-)-Lyoniresinol 9'-O-glucoside
Reactant of Route 4
(-)-Lyoniresinol 9'-O-glucoside
Reactant of Route 5
(-)-Lyoniresinol 9'-O-glucoside
Reactant of Route 6
(-)-Lyoniresinol 9'-O-glucoside
Customer
Q & A

Q1: What is the significance of identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract?

A1: Identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract [] is significant for several reasons. First, it helps establish standardized specifications for this food additive, ensuring consistent quality and safety. Second, it paves the way for further research into the potential health benefits and applications of this compound.

Q2: The research mentions that Betulinic acid, tachioside, and 1,2-dilinolenin showed significant melanin synthesis inhibition. What are the potential applications of this finding?

A2: The discovery that Betulinic acid, tachioside, and 1,2-dilinolenin can inhibit melanin synthesis [] has promising implications for developing cosmetic and therapeutic agents for hyperpigmentation disorders. Further research can explore their efficacy, safety, and mechanisms of action for potential use in skin-lightening products or treatments for conditions like melasma.

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